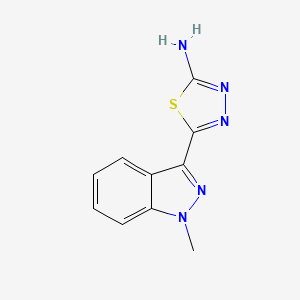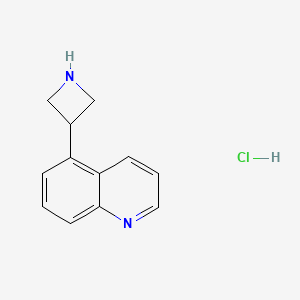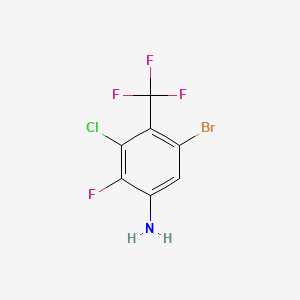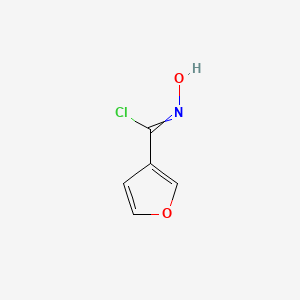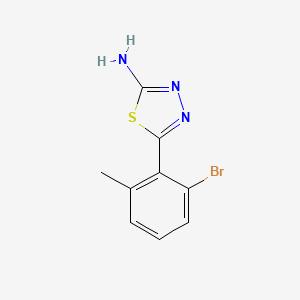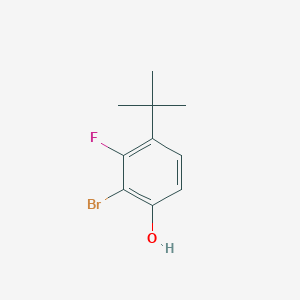
2-Bromo-4-(tert-butyl)-3-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(tert-butyl)-3-fluorophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, fluorine, and a tert-butyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(tert-butyl)-3-fluorophenol typically involves halogenation and substitution reactions. One common method is the bromination of 4-(tert-butyl)-3-fluorophenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(tert-butyl)-3-fluorophenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-4-(tert-butyl)-3-fluorophenol, while oxidation can produce 2-bromo-4-(tert-butyl)-3-fluoroquinone.
Scientific Research Applications
2-Bromo-4-(tert-butyl)-3-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its halogenated structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism by which 2-Bromo-4-(tert-butyl)-3-fluorophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s selectivity and specificity.
Comparison with Similar Compounds
2-Bromo-4-(tert-butyl)aniline: Similar structure but with an amino group instead of a hydroxyl group.
2-Bromo-4-(tert-butyl)phenol: Lacks the fluorine atom, which can affect its reactivity and applications.
2-Fluoro-4-(tert-butyl)phenol: Lacks the bromine atom, leading to different chemical properties and reactivity.
Uniqueness: 2-Bromo-4-(tert-butyl)-3-fluorophenol is unique due to the combination of bromine, fluorine, and tert-butyl groups on the phenol ring. This unique structure imparts specific chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C10H12BrFO |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
2-bromo-4-tert-butyl-3-fluorophenol |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,3)6-4-5-7(13)8(11)9(6)12/h4-5,13H,1-3H3 |
InChI Key |
BPJDGMYWLRPMAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=C(C=C1)O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


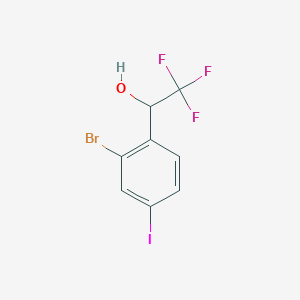
![(E)-3-(Dimethylamino)-1-(6-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B13695058.png)
![Naphthalene, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B13695059.png)
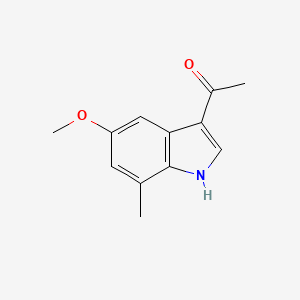
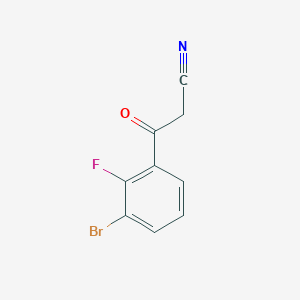
![2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13695093.png)
![7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione](/img/structure/B13695097.png)
